Methyl 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole-3-carboxylate

Description

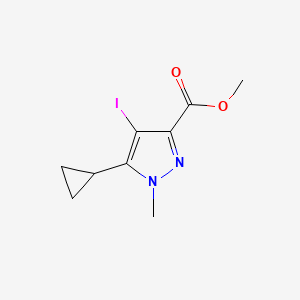

Methyl 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole-3-carboxylate is a pyrazole-based compound characterized by a cyclopropyl substituent at position 5, an iodine atom at position 4, and a methyl ester group at position 2. The iodine atom contributes to its high molecular weight (C$9$H${11}$IN$2$O$2$, calculated molecular weight ~306.1 g/mol) and may facilitate halogen bonding in crystal packing .

Properties

IUPAC Name |

methyl 5-cyclopropyl-4-iodo-1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2O2/c1-12-8(5-3-4-5)6(10)7(11-12)9(13)14-2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRBUHZMAKYCMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(=O)OC)I)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the condensation of 1,3-diketones with arylhydrazines . The reaction conditions often include the use of catalysts such as Nano-ZnO or Amberlyst-70, which offer eco-friendly attributes and simple reaction workup .

Industrial Production Methods

In industrial settings, the production of this compound may involve a palladium-catalyzed four-component coupling reaction. This method utilizes a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide under ambient pressure . This approach is advantageous due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups and overall structure.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

Methyl 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The presence of the iodine atom and the cyclopropyl group enhances its binding affinity and specificity . The compound can donate and accept hydrogen bonds, facilitating intermolecular interactions and proton transfer processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their differences are summarized below:

Key Observations :

- Iodine vs. Smaller Substituents: The iodine atom in the target compound increases molecular weight by ~180 g/mol compared to non-halogenated analogs (e.g., Methyl 1H-pyrazole-3-carboxylate). This heavy atom may enhance crystallographic resolution in X-ray studies .

- Ester Group : Common in all analogs except 1-Methyl-1H-pyrazole-4-carbaldehyde. The ester’s hydrolytic stability contrasts with the aldehyde’s reactivity, influencing shelf life and biological activity .

Spectroscopic Comparisons (NMR)

Evidence from NMR studies of similar pyrazole derivatives (e.g., compounds 1, 7, and Rapa in ) reveals that substituents alter chemical environments. For example:

- Region A (Positions 39–44) : In the target compound, the cyclopropyl group would induce upfield shifts due to ring-current effects, while the iodine’s electronegativity may deshield adjacent protons.

- Region B (Positions 29–36) : The methyl ester’s electron-withdrawing nature could downshift protons near the carbonyl group, differing from aldehydes or carboxylic acids .

Physicochemical and Commercial Considerations

- Solubility : The iodine and cyclopropyl groups likely reduce aqueous solubility compared to simpler analogs like Methyl 1H-pyrazole-3-carboxylate.

- Synthesis Cost : Commercial analogs such as 1-Methyl-1H-pyrazole-4-carbaldehyde are priced at JPY 35,000/5g , suggesting the target compound’s synthesis (due to iodine and cyclopropyl moieties) may be more expensive.

- Lumping Strategy Relevance : The target compound’s unique substituents may exclude it from lumping with simpler pyrazoles, as its properties (e.g., halogen bonding) deviate significantly .

Hydrogen Bonding and Crystallography

The iodine atom in the target compound can participate in halogen bonding (distance ~3.5 Å, angle ~160°), a feature absent in analogs without halogens. This property, combined with ester carbonyl hydrogen bonding (C=O···H–N), may stabilize crystal structures, as seen in SHELX-refined models . In contrast, pyridine-containing analogs (e.g., ) rely on π-π stacking for crystal cohesion.

Biological Activity

Methyl 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole-3-carboxylate (CAS No. 1247527-40-7) is a member of the pyrazole family, known for its diverse biological activities and potential therapeutic applications. This compound features a unique structural configuration that includes a cyclopropyl group, an iodine atom, and a methyl ester functional group, which contribute to its reactivity and interaction with biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁IN₂O₂ |

| Molecular Weight | 280.06 g/mol |

| IUPAC Name | Methyl 5-cyclopropyl-4-iodo-1-methylpyrazole-3-carboxylate |

This compound exhibits its biological activity primarily through interactions with specific molecular targets such as enzymes and receptors. The presence of the iodine atom enhances its binding affinity, while the cyclopropyl group may influence the compound's conformational flexibility, allowing for better interactions with target sites in biological systems.

Antimicrobial Activity

Research has indicated that pyrazole derivatives, including this compound, possess significant antimicrobial properties. For instance, studies have shown that related pyrazole compounds exhibit activity against various strains of bacteria such as Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA). The mechanism often involves interference with bacterial DNA replication processes through inhibition of key enzymes like DNA gyrase .

Anticancer Potential

This compound has been investigated for its potential anticancer properties. In vitro studies suggest that it may inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. Such mechanisms are crucial for developing new chemotherapeutic agents targeting rapidly dividing cancer cells .

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications. It may modulate inflammatory pathways by inhibiting the release of pro-inflammatory cytokines like TNF-alpha in various cell models. This suggests a potential role in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | IC50 Values (μM) |

|---|---|---|

| Methyl 5-cyclopropyl-4-fluoro-1-methylpyrazole | Anticancer | 0.08 - 12.07 |

| Methyl 5-cyclopropyl-4-bromo-1-methylpyrazole | Antimicrobial | 0.125 - 8 |

| Methyl 5-cyclopropyl-4-chloro-1-methylpyrazole | Anti-inflammatory | >50 |

This table illustrates that while several pyrazole derivatives exhibit similar activities, the specific substitution patterns in Methyl 5-cyclopropyl-4-iodo compounds enhance its biological properties.

Case Studies and Research Findings

Several studies have highlighted the efficacy of Methyl 5-cyclopropyl-4-iodo derivatives:

- Antimicrobial Study : A recent investigation reported that a derivative exhibited sub-micromolar activity against MSSA and MRSA, demonstrating its potential as a lead compound for antibiotic development .

- Anticancer Research : In vitro assays revealed that certain pyrazoles could effectively inhibit tubulin polymerization, with IC50 values indicating potent activity against cancer cell lines .

- Inflammation Model : In vivo studies showed that derivatives significantly reduced LPS-induced TNF-alpha release in mice models, confirming their anti-inflammatory potential .

Q & A

Basic: What synthetic strategies are employed for introducing the cyclopropyl and iodo substituents in this compound?

Methodological Answer:

The cyclopropyl group is typically introduced via cyclopropanation of a pre-functionalized alkene or alkyne precursor. For example, transition metal-catalyzed [2+1] cycloaddition using diazo compounds or Simmons–Smith reactions can generate the cyclopropane ring. The iodo substituent at the 4-position is introduced via electrophilic iodination, where iodine sources (e.g., NIS, I₂ with AgOTf) react with electron-rich pyrazole intermediates. Sequential functionalization (methylation, esterification) is performed to install the 1-methyl and 3-carboxylate groups. Optimization of reaction conditions (temperature, solvent, catalyst) is critical to minimize side reactions, such as dehalogenation or over-iodination .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers expect?

Methodological Answer:

- ¹H NMR : The methyl ester (COOCH₃) appears as a singlet near δ 3.8–4.0 ppm. The N-methyl group (1-CH₃) resonates as a singlet at δ 3.2–3.5 ppm. Cyclopropyl protons show distinct splitting patterns (AB system) between δ 1.0–2.0 ppm.

- ¹³C NMR : The carbonyl carbon (C=O) appears near δ 165–170 ppm. The iodine substituent deshields the adjacent pyrazole carbon, shifting it to δ 110–120 ppm.

- IR : Strong ester C=O stretch at ~1700 cm⁻¹ and pyrazole ring vibrations at ~1500–1600 cm⁻¹.

- MS (ESI) : Molecular ion peaks ([M+H]⁺) confirm molecular weight, with isotopic patterns indicative of iodine (1:1 ratio for ¹²⁷I) .

Advanced: How can X-ray crystallography using SHELX software elucidate the molecular conformation of this compound?

Methodological Answer:

Single-crystal X-ray diffraction with SHELXL refines the structure by solving phase problems via direct methods. Key steps:

Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) at low temperature (100 K) to minimize thermal motion.

Structure Solution : SHELXD identifies heavy atoms (iodine) via Patterson methods.

Refinement : SHELXL refines positional and anisotropic displacement parameters, incorporating hydrogen atoms geometrically.

Validation : Check R-factors (<5%), residual electron density, and CIF files for geometric accuracy.

This reveals bond angles (e.g., cyclopropyl strain), dihedral angles between substituents, and intermolecular interactions critical for stability .

Advanced: What computational approaches are suitable for predicting the bioactivity of this pyrazole derivative?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, enzymes). The iodine atom may participate in halogen bonding with backbone carbonyls.

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogous compounds.

- DFT Calculations : Calculate frontier orbitals (HOMO/LUMO) to predict reactivity in biological systems. The electron-withdrawing ester and iodine groups influence electrophilicity .

Basic: What are the recommended storage conditions to prevent decomposition?

Methodological Answer:

Store under inert atmosphere (N₂/Ar) at –20°C in amber glass vials. Avoid exposure to moisture (hydrolysis of ester), heat (>40°C), and strong oxidizers. Decomposition products may include CO, nitrogen oxides, and iodinated fragments, as observed in related pyrazole esters .

Advanced: How does the iodine substituent influence reactivity in cross-coupling reactions?

Methodological Answer:

The 4-iodo group serves as a versatile handle for palladium-catalyzed cross-couplings (Suzuki, Stille, Sonogashira). Key considerations:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for aryl-aryl couplings.

- Solvent Optimization : Use DMF or THF for solubility.

- Byproduct Mitigation : Additives like Cs₂CO₃ enhance transmetalation efficiency.

Iodine’s leaving group ability (vs. Br/Cl) accelerates oxidative addition, enabling reactions at lower temperatures .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Spill Management : Absorb with inert material (vermiculite), dispose as hazardous waste.

- First Aid : Flush eyes with water for 15 minutes; seek medical attention if ingested .

Advanced: What analytical challenges arise in quantifying this compound in mixtures, and how are they addressed?

Methodological Answer:

- Challenge : Co-elution with impurities in HPLC due to similar polarity.

- Solution : Use reverse-phase C18 columns with gradient elution (MeCN/H₂O + 0.1% TFA). Monitor at 254 nm (iodine absorption).

- Validation : Spike-and-recovery experiments (95–105% recovery) and LOD/LOQ determination via calibration curves .

Advanced: Can graph set analysis predict hydrogen bonding patterns in the crystal structure?

Methodological Answer:

Graph set analysis (G) categorizes hydrogen bonds into motifs like chains (C), rings (R), or self-assembled dimers. For this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.